molecular formula C18H26O2 B1662025 4-(trans-4-Pentylcyclohexyl)benzoic acid CAS No. 65355-30-8

4-(trans-4-Pentylcyclohexyl)benzoic acid

Cat. No.: B1662025
CAS No.: 65355-30-8
M. Wt: 274.4 g/mol
InChI Key: YXKKMVGGPRVHIL-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)benzoic acid (CAS 65355-30-8) is a multi-ring aromatic acid featuring a benzoic acid core substituted with a trans-4-pentylcyclohexyl group. Its molecular formula is C₁₈H₂₆O₂, with a molecular weight of 274.20 g/mol .

Biological Activity

4-(trans-4-Pentylcyclohexyl)benzoic acid is a compound with notable potential in various biological applications, primarily due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C18H26O2
  • Molecular Weight : 274.404 g/mol
  • CAS Number : 65355-30-8
  • Solubility : Slightly soluble in water

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes. Its hydrophobic cyclohexyl rings allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, suggesting potential therapeutic applications in drug delivery systems and as a bioavailability enhancer for pharmaceuticals .

Cell Membrane Interactions

Research indicates that this compound can embed within lipid membranes, affecting cellular processes such as signaling pathways and membrane dynamics. Studies have shown that this compound can alter the fluidity of cell membranes, which may impact the function of membrane proteins.

Therapeutic Applications

The compound's ability to enhance the bioavailability of drugs positions it as a candidate for drug delivery systems. Its influence on membrane properties could be harnessed to improve the efficacy of various therapeutic agents.

Study on Drug Delivery Systems

A study investigated the incorporation of this compound in liposomal formulations aimed at enhancing the delivery of anticancer drugs. Results demonstrated improved drug encapsulation efficiency and release profiles compared to traditional formulations, highlighting its potential in cancer therapy.

Effects on Plant Growth Regulation

Although primarily studied for its applications in human health, this compound has also been evaluated for its effects on plant growth. In a controlled experiment, it was found to inhibit seed germination and lateral branching in tomato plants at low concentrations, indicating potential use as a plant growth regulator .

Comparative Analysis

The following table summarizes key features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey Biological Activity
This compoundC18H26O2Modulates membrane fluidity; enhances drug bioavailability
4-Ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoateC22H30O2Interacts with cellular membranes; potential therapeutic uses
4-(2-Phenylethynyl)benzoic acidC16H14O2Inhibits seed germination; acts as a plant growth regulator

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. propyl) increase molecular weight and hydrophobicity, influencing solubility and phase behavior in liquid crystals .
  • Synthetic Efficiency : Yields for pentyl and propyl derivatives are comparable (~72–74%), suggesting similar reaction efficiencies despite chain-length differences .

Thermal and Phase Behavior

Studies using Differential Scanning Calorimetry (DSC) and polarizing microscopy reveal that:

  • The pentyl derivative exhibits higher thermal stability in mesophases compared to shorter-chain analogs, attributed to enhanced van der Waals interactions .
  • The trans-4-pentylcyclohexyl group reduces melting points relative to phenyl-substituted analogs, improving processability in LCD manufacturing .

Research Findings and Data Tables

Table 1: Industrial Production Metrics (HBCChem, Inc.)

Compound Name Purity Monthly Production Capacity
4-(trans-4-Pentylcyclohexyl)benzoic acid 98% 1,000 kg
4-(trans-4-Propylcyclohexyl)benzoic acid 98% 1,000 kg
4-(trans-4-Butylcyclohexyl)benzoic acid 98% 1,000 kg

Properties

IUPAC Name

4-(4-pentylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKKMVGGPRVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389271
Record name 4-(4-pentylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-30-8
Record name 4-(4-pentylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Amylcyclohexyl)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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